molecular formula C23H26N2O4 B2616024 (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide CAS No. 380423-64-3

(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2616024
CAS RN: 380423-64-3
M. Wt: 394.471
InChI Key: OPERPQDSXKBIRS-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide, also known as CPO, is a synthetic compound with potential therapeutic applications. It is a member of the family of cyanoenones, which are known to have anti-inflammatory and cytoprotective properties. CPO has been studied extensively in recent years due to its potential as a therapeutic agent in various disease conditions.

Mechanism of Action

(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for the regulation of antioxidant and cytoprotective genes. (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide activates the Nrf2 pathway by modifying the cysteine residues of Keap1, a cytoplasmic protein that regulates Nrf2 activity. This modification leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus, where it activates the expression of cytoprotective genes.
Biochemical and physiological effects:
(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant and cytoprotective genes, which leads to a reduction in oxidative stress and inflammation. (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has also been shown to have anti-cancer properties, including the induction of apoptosis and the inhibition of cell proliferation. Additionally, (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been shown to improve cognitive function in animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its structure and purity. It is also stable under a variety of conditions, which makes it easy to handle and store. However, (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has some limitations for use in lab experiments. It is relatively expensive to synthesize, which may limit its availability for some researchers. Additionally, the mechanism of action of (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide is complex and not fully understood, which may complicate its use in certain experiments.

Future Directions

There are several future directions for research on (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide. One area of research is the development of more efficient synthesis methods for (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide, which would increase its availability and decrease its cost. Another area of research is the identification of new disease conditions where (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide may have therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide and its effects on different cellular pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide as a therapeutic agent in humans.

Synthesis Methods

(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-methoxybenzaldehyde and 3-methoxy-4-pentynoic acid to obtain 3-methoxy-4-pentoxyphenylprop-2-enoic acid. This is then converted to the corresponding cyanoenone by reaction with ethyl cyanoacetate and subsequent decarboxylation. The final product is obtained by reaction with 4-methoxyaniline.

Scientific Research Applications

(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has been studied for its potential therapeutic applications in various disease conditions, including neurodegenerative diseases, cancer, and inflammation. It has been shown to have anti-inflammatory and cytoprotective properties, which make it a promising candidate for the treatment of inflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. (E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has also been shown to have anti-cancer properties and has been studied as a potential chemotherapeutic agent.

properties

IUPAC Name

(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-5-6-13-29-21-12-7-17(15-22(21)28-3)14-18(16-24)23(26)25-19-8-10-20(27-2)11-9-19/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,26)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPERPQDSXKBIRS-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

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